5-Phenoxypentylamine

Description

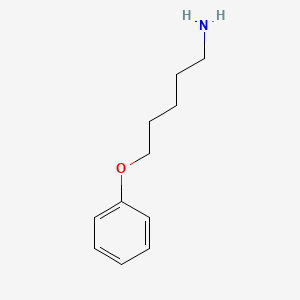

Structure

3D Structure

Properties

IUPAC Name |

5-phenoxypentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFMHWZCFFQMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313745 | |

| Record name | 5-Phenoxy-1-pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16728-67-9 | |

| Record name | 5-Phenoxy-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16728-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenoxy-1-pentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenoxypentylamine

Established Synthetic Pathways to 5-Phenoxypentylamine

The synthesis of this compound has traditionally relied on multi-step approaches that involve the careful construction of the molecule from various precursor compounds. These methods often utilize derivatives of pentanolamine and related amino alcohols and may involve the formation of salts to facilitate purification and handling.

Multi-Step Approaches from Precursor Compounds

The construction of complex molecules like this compound often involves a series of sequential chemical reactions known as multi-step synthesis. fiveable.memit.eduyoutube.com This systematic approach allows for the gradual building of the target molecule from simpler, more readily available starting materials. fiveable.me A common strategy involves the alkylation of phenol (B47542) with a dihaloalkane, such as 1,5-dibromopentane (B145557), followed by an amination step to introduce the primary amine group. google.com

Another documented multi-step synthesis begins with the reaction of o-cresol (B1677501) with 1,5-dibromopentane in the presence of potassium carbonate to yield 5-(o-tolyloxy)pentyl bromide. google.com This intermediate is then reacted with ethyleneimine to form an aziridine (B145994) derivative, which can be further processed to obtain the desired amine. google.com Similarly, m-chlorophenol can be reacted with 1,4-dibromobutane (B41627) to produce 4-bromobutyl m-chlorophenyl ether, a precursor for related phenoxyalkylamines. google.com

Role of Pentanolamine Derivatives and Related Amino Alcohols in Synthesis

Pentanolamine derivatives and other amino alcohols serve as key intermediates in some synthetic routes to this compound. For instance, this compound can be reacted with ethylene (B1197577) oxide in methanol (B129727) to produce 2-[(5-phenoxypentyl)amino]ethanol. google.com This amino alcohol can then be further functionalized. This highlights the utility of amino alcohols as versatile building blocks in the synthesis of more complex amines.

Formation of this compound Salts in Synthesis

The formation of salts is a common and often advantageous step in the synthesis and purification of amines like this compound. google.com Amines readily react with both mineral and organic acids to form salts, which are typically crystalline solids. This property can be exploited to isolate and purify the amine from the reaction mixture.

Common acids used for salt formation include:

Mineral acids: Hydrochloric acid, sulfuric acid, nitric acid, and phosphoric acid. google.com

Organic acids: Citric acid, lactic acid, succinic acid, fumaric acid, glycolic acid, gluconic acid, salicylic (B10762653) acid, and tartaric acid. google.com

For example, this compound can be dissolved in a solvent like ethanol (B145695), followed by the addition of an acid such as citric acid, leading to the precipitation of the corresponding salt. google.com This process often results in a high yield of the purified amine salt. google.com The choice of the acid can influence the physical properties of the resulting salt. For instance, reaction with citric acid in ethanol can form a compact precipitate, while reaction with D,L-lactic acid in ethyl acetate (B1210297) can yield a waxy solid. google.com The enthalpy of formation of such energetic salts is a subject of study to ensure their stability and safe handling. mdpi.com

Emerging Synthetic Strategies for this compound

In recent years, there has been a significant push towards developing more efficient and environmentally friendly methods for chemical synthesis. This trend has influenced the development of new strategies for producing this compound, focusing on novel catalytic routes and the principles of green chemistry.

Development of Novel Catalytic Routes

Catalysis plays a pivotal role in modern organic synthesis by offering pathways that are more selective and require less energy. acs.org For the synthesis of amines, palladium-catalyzed aminations have become a powerful tool for C-N bond formation. nih.gov Research is ongoing to develop novel catalytic systems that can facilitate the synthesis of compounds like this compound with greater efficiency. This includes the development of heterogeneous catalysts, such as Fe3O4@acacia–SO3H nanocomposites, which can be easily recovered and reused, contributing to a more sustainable process. rsc.org

The direct reductive amination of aldehydes and ketones is another important catalytic route for amine synthesis. scirp.org While not specifically documented for 5-phenoxypentanal, this method is widely used for preparing primary amines and could be a viable strategy. For example, the direct reductive amination of 2,5-diformylfuran to 2,5-bis(aminomethyl)furan (B21128) has been successfully demonstrated using Nickel-Raney catalysts. scirp.org

Integration of Green Chemistry Principles in Amination Reactions

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org In the context of amination reactions for synthesizing compounds like this compound, several green strategies are being explored.

One key area of focus is the use of more environmentally benign solvents. nih.gov Traditional amination reactions often employ toxic organic solvents. nih.gov Researchers are now investigating greener alternatives such as water, bio-derived solvents like 2,2,5,5-tetramethyloxalane (TMO) and eucalyptol, and even vegetable oils. nih.gov Micellar catalysis in water is a particularly promising approach that can reduce the need for organic solvents and lower catalyst loadings. nih.gov

Another green chemistry principle is the use of alternative energy sources to drive reactions, such as microwave irradiation, ultrasound, or infrared heating. researchgate.net These methods can often lead to shorter reaction times and increased efficiency. researchgate.net Furthermore, the development of solvent-free reaction conditions, such as mechanochemistry (ball milling), offers a significant step towards more sustainable synthesis. nih.gov

The overarching goal is to design synthetic routes that are not only efficient in terms of yield but also minimize waste, reduce energy consumption, and utilize renewable resources, aligning with the core tenets of green and sustainable chemistry. rsc.org

Scalability Considerations for Research-Scale Production

Scaling up the synthesis of this compound from a laboratory to a research-scale (grams to hundreds of grams) production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

For the Williamson ether synthesis route, the choice of base and solvent is critical. While strong bases like sodium hydride are effective on a small scale, their use in larger quantities can pose safety hazards. Milder bases such as potassium carbonate are often preferred for larger-scale reactions. researchgate.net The use of microwave-assisted synthesis has been shown to be scalable for Williamson ether synthesis, offering rapid and efficient reactions under solvent-free conditions, which can be advantageous for industrial applications. However, the penetration depth of microwaves can be a limitation when scaling up, which can be addressed using flow chemistry systems. researchgate.net

When considering reductive amination, several challenges can arise during scale-up. The control of side reactions, such as the reduction of the starting carbonyl compound or over-alkylation of the amine product, becomes more critical. chemrxiv.org The choice of reducing agent is also a key consideration. While lithium aluminum hydride is a powerful reducing agent, its pyrophoric nature makes it less suitable for large-scale operations. Alternative, milder reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride are often employed. sigmaaldrich.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and scalable method, but challenges such as catalyst deactivation and the need for specialized high-pressure equipment must be addressed. researchgate.net The potential for catalyst poisoning by the amine product or starting materials also needs to be evaluated. researchgate.net

The purification of the final product at a larger scale also presents challenges. Chromatographic separations that are straightforward on a small scale can become time-consuming and solvent-intensive when scaled up. Therefore, developing a robust workup and crystallization procedure is highly desirable to minimize the reliance on chromatography.

| Synthetic Step | Scalability Challenge | Potential Solution | Reference |

| Williamson Ether Synthesis | Handling of strong bases; reaction time | Use of milder bases (e.g., K₂CO₃); microwave-assisted synthesis; flow chemistry | researchgate.netresearchgate.net |

| Reductive Amination | Side reactions (over-alkylation, carbonyl reduction); handling of pyrophoric reagents | Use of milder reducing agents (e.g., NaBH₃CN); catalytic hydrogenation; optimization of reaction conditions | chemrxiv.orgsigmaaldrich.comresearchgate.net |

| General | Product isolation and purification | Development of crystallization methods to minimize chromatography | masterorganicchemistry.com |

Methodologies for the Purification and Isolation of this compound (e.g., chromatography)

The purification and isolation of this compound are crucial steps to obtain a product of high purity, which is essential for its use in further research or as a building block in more complex syntheses. The primary method for purification is chromatography, with several variations being applicable.

Column chromatography is a fundamental technique for the purification of organic compounds. uvic.ca For primary amines like this compound, which are basic compounds, standard silica (B1680970) gel can sometimes lead to poor separation due to strong interactions between the basic amine and the acidic silica. rochester.edu This can result in peak tailing and loss of product on the column. To mitigate these issues, the mobile phase can be modified by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent system. rochester.edu This competes with the amine product for the acidic sites on the silica gel, leading to better peak shape and recovery. Alternatively, a less acidic stationary phase, such as alumina, or a functionalized silica gel, like amine-functionalized silica, can be used. google.com

A patent describing the purification of a similar compound, 5-phenyl-5-[4-(trifluoromethyl)phenoxy]pentan-1-amine, utilized silica gel column chromatography with a hexane:ethyl acetate solvent system. google.com This suggests that with careful selection of the eluent, standard silica gel can be effective.

For higher purity requirements or for the separation of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. lcms.czijcpa.in Reversed-phase HPLC, using a C18 column, is a common choice for the purification of amines. google.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) to improve peak shape by ensuring the amine is protonated. google.com A patent for a related phenoxyalkylamine derivative describes purification by preparative chromatography using an acetonitrile/water gradient containing 0.05% TFA. google.com After purification, the collected fractions are typically neutralized and the solvent is removed to yield the pure amine.

| Purification Method | Stationary Phase | Typical Mobile Phase | Key Considerations | Reference |

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate with Triethylamine | Basic modifier minimizes peak tailing. | rochester.edu |

| Flash Column Chromatography | Alumina (neutral or basic) | Dichloromethane/Methanol | Alternative to silica for basic compounds. | google.com |

| Preparative HPLC | C18 Reversed-Phase | Water/Acetonitrile with TFA | Provides high-resolution separation for high purity. | google.comgoogle.com |

Reactivity and Organic Reaction Mechanisms of 5 Phenoxypentylamine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group (-NH₂) in 5-Phenoxypentylamine is characterized by a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This nucleophilicity allows it to readily react with electrophilic centers.

Primary amines undergo alkylation through nucleophilic substitution (SN2) reactions with alkyl halides or other alkylating agents. The nitrogen atom's lone pair attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group. This process forms a new carbon-nitrogen bond, leading to a secondary amine. However, the resulting secondary amine is also nucleophilic and can undergo further alkylation to form tertiary amines and eventually quaternary ammonium (B1175870) salts. To favor the formation of the primary amine (or in this case, the mono-alkylated product derived from this compound), a large excess of the alkylating agent is typically used, or alternatively, a large excess of the amine itself can be employed to minimize polyalkylation libretexts.orgucalgary.cajove.com.

Illustrative Reaction Scheme (General): R-X + R'-NH₂ → R'-NH-R + HX R'-NH-R + R-X → R'-N(R)₂ + HX R'-N(R)₂ + R-X → R'-N⁺(R)₃ X⁻

Where R-X is an alkyl halide and R'-NH₂ represents the primary amine.

Primary amines are key nucleophiles in the formation of amides through nucleophilic acyl substitution reactions. They react with activated carboxylic acid derivatives such as acid chlorides, acid anhydrides, or esters. The reaction with acid chlorides is particularly facile, proceeding rapidly to form amides with the elimination of HCl libretexts.orgmasterorganicchemistry.comsavemyexams.com. Carboxylic acids themselves can react with amines to form amides, but this typically requires harsh conditions (high temperatures) to drive off water, or the use of coupling agents libretexts.orgmasterorganicchemistry.com. The mechanism generally involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by elimination of the leaving group.

Illustrative Reaction Scheme (with Acid Chloride): R-COCl + R'-NH₂ → R-CO-NH-R' + HCl

Primary amines readily participate in condensation reactions, most notably with aldehydes and ketones to form imines (also known as Schiff bases) acs.orgorgoreview.commasterorganicchemistry.comyoutube.comlibretexts.orglumenlearning.com. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The process typically proceeds through a carbinolamine intermediate, which then loses water to form the C=N double bond characteristic of an imine. These reactions are often acid-catalyzed to activate the carbonyl group and facilitate the dehydration step, but the pH must be carefully controlled, as too high or too low pH can inhibit the reaction libretexts.orglumenlearning.com.

Illustrative Reaction Scheme: R₁R₂C=O + R'-NH₂ ⇌ R₁R₂C=NR' + H₂O

Amide Formation Reactions

Reactions Involving the Phenoxy Group

The phenoxy group (-O-C₆H₅) in this compound consists of an ether linkage connecting an aromatic ring to an aliphatic chain. This moiety can influence the aromatic ring's reactivity and is susceptible to cleavage under specific conditions.

The phenoxy group, due to the oxygen atom's lone pairs, is an activating and ortho, para-directing substituent for electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring makingmolecules.comminia.edu.egwikipedia.org. The oxygen atom donates electron density into the aromatic ring via resonance (+M effect), increasing the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. This activation is significant, meaning that EAS reactions on phenoxy-substituted aromatics often proceed more readily than on benzene itself, and may not require as harsh conditions makingmolecules.comphysicsandmathstutor.com. The ortho and para positions are favored due to resonance stabilization of the arenium ion intermediate makingmolecules.comminia.edu.egbyjus.comlibguides.com.

General Effect of Phenoxy Group in EAS:

Activation: Increases the rate of EAS compared to benzene.

Directing Effect: Directs incoming electrophiles primarily to the ortho and para positions.

Aryl ethers, including the phenoxy group, are generally stable and resistant to cleavage. However, the C-O bond can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HI or HBr wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com. The mechanism involves protonation of the ether oxygen, making it a better leaving group. The nucleophilic halide ion then attacks either the aliphatic carbon or, less commonly, the aromatic carbon. In the case of aryl alkyl ethers, the cleavage preferentially occurs at the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. This is because the aromatic carbon-oxygen bond is stronger, and nucleophilic attack on an sp² hybridized carbon is generally disfavored compared to an sp³ hybridized carbon. The reaction can proceed via SN1 or SN2 mechanisms depending on the nature of the alkyl group wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com. For this compound, cleavage would likely yield phenol and a pentyl halide.

Illustrative Reaction Scheme (Acidic Cleavage): C₆H₅-O-(CH₂)₅-NH₂ + HI → C₆H₅-OH + I-(CH₂)₅-NH₂

Formation of aryl ethers typically involves reactions like the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide, or transition-metal-catalyzed cross-coupling reactions google.comlibretexts.orgrsc.orgnih.gov. However, these are methods for forming the ether linkage, not reactions of the existing ether linkage in this compound.

Electrophilic Aromatic Substitution Potentials

This compound as a Key Intermediate in Named Organic Reactions

While this compound itself is not typically the subject of a "named reaction" in the same vein as the Wittig or Diels-Alder reactions, it functions as a crucial building block or reactant in specific synthetic pathways that lead to complex molecules. Its utility lies in its ability to introduce a specific functionalized chain into a larger molecular framework.

A significant documented application of this compound is its role in the synthesis of berberine (B55584) analogues. Berberine, a well-known isoquinoline (B145761) alkaloid with diverse pharmacological activities, can be modified to create derivatives with potentially enhanced or altered properties. In this context, this compound acts as a nucleophile that reacts with berberine to form N-substituted derivatives.

The synthetic strategy involves the quaternization of the nitrogen atom in the berberine core. Berberine is treated with this compound, typically under specific reaction conditions, to yield the desired N-substituted berberine derivative. For instance, research has shown that the reaction of berberine with this compound produces a specific derivative, identified as product 5d in one study, with a reported yield of 40%. This product was characterized as a red solid with a decomposition point of 208 °C. The broader synthetic pathway for such derivatives often involves the preparation of the primary amine, such as this compound, through multi-step processes that may include reactions with phthalimide, dibromoalkanes, and phenol, followed by reduction to afford the primary amine.

Table 1: Synthesis of Berberine Analogues Using this compound

| Feature | Description |

| Reaction Type | Quaternization / N-Alkylation |

| Reactants | Berberine, this compound |

| Product | 9-N-(5-phenoxypentyl)berberinium derivative (e.g., product 5d) |

| Yield | 40% |

| Product Appearance | Red solid |

| Decomposition Point | 208 °C |

| Context | Synthesis of N-substituted berberine derivatives for pharmacological evaluation |

Based on the available research, specific documented instances of this compound serving as a key intermediate in other complex organic transformations or named reactions, beyond the synthesis of berberine analogues, were not extensively found. While its primary amine functionality suggests potential participation in a wide array of reactions common to amines—such as amide formation, reductive amination, or as a nucleophile in SN2 reactions—detailed research findings illustrating its use as a key intermediate in other complex organic transformations or named reactions are not prominently featured in the reviewed literature. The compound's specific utility appears to be concentrated in its role as a functionalized amine linker for constructing specific molecular scaffolds, as demonstrated in its application towards berberine analogue synthesis.

Compound List:

this compound

Berberine

Phthalimide

Dibromoalkanes

Phenol

Hydrazine

Primary amines

9-N-substituted berberine derivatives

Product 5d

Applications of 5 Phenoxypentylamine in Derivative Synthesis for Medicinal Chemistry Research

Design and Synthesis of Biologically Relevant Ligands

The design of new ligands often involves the strategic combination of known pharmacophores—the essential structural features of a molecule required for its biological activity. 5-Phenoxypentylamine provides a valuable linker and hydrophobic element that can be systematically modified to probe interactions with receptor binding sites.

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. frontiersin.org Antagonists of this receptor have therapeutic potential for treating various neurological disorders. Early H3R antagonists were based on an imidazole (B134444) ring, a key feature of the histamine molecule itself. However, to avoid potential side effects associated with the imidazole moiety, research has focused on developing non-imidazole antagonists. frontiersin.orgresearchgate.net

In this context, the phenoxyalkylamine motif has emerged as a successful replacement for the imidazole group. researchgate.net New classes of potent and lipophilic non-imidazole H3R antagonists have been developed where a tertiary amino group is connected to a substituted aromatic core via an alkyl or alkoxy linker. nih.gov this compound serves as a primary amine precursor that can be readily incorporated into these scaffolds. For instance, its terminal amine can be alkylated to form the tertiary amine required for H3R binding, while the phenoxypentyl portion provides the necessary lipophilic tail and flexible linker to orient the molecule within the receptor's binding pocket. nih.gov Research into 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones, which also feature a terminal amine separated from an aromatic system by an alkoxy chain, has yielded compounds with potent H3R antagonistic activity. mdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a compound influence its biological activity. researchgate.net For phenoxyalkylamine-derived analogues targeting receptors like the H3R, SAR exploration involves systematically altering the three main components of the this compound scaffold: the amine, the alkyl chain, and the phenyl ring. nih.gov

Studies on related phenoxyalkylpiperidine compounds have shown that modifications to these areas significantly impact receptor affinity and selectivity. acs.org For example, the length of the alkyl chain is often critical; a five-carbon chain as found in this compound may offer an optimal distance between the amine and the phenoxy group for fitting into the receptor. researchgate.net Furthermore, substitutions on the phenyl ring can modulate hydrophobic or electronic interactions, while changing the nature of the amine group (e.g., incorporating it into a cyclic structure like a piperidine) can affect basicity and binding orientation. nih.govfrontiersin.org

Below is a table illustrating typical SAR findings for phenoxyalkylamine-type H3 receptor antagonists, based on general principles from the literature.

| Modification Site | Structural Change | General Impact on H3R Affinity |

| Alkyl Chain | Shortening (e.g., 3 carbons) | May maintain or slightly decrease affinity researchgate.net |

| Lengthening (e.g., 6+ carbons) | Often decreases affinity acs.org | |

| Phenoxy Group | Addition of lipophilic substituents | Can increase affinity nih.gov |

| Addition of polar substituents | Generally decreases affinity | |

| Amine Group | Incorporation into a piperidine (B6355638) ring | Often optimal for affinity acs.org |

| Ring expansion or contraction | Tends to reduce affinity nih.gov |

This table represents generalized trends observed in SAR studies of related compounds.

A pharmacophore model is an abstract description of the molecular features necessary for a drug to recognize its target. acs.org For non-imidazole H3R antagonists derived from phenoxyalkylamines, the pharmacophore consists of a few key elements. researchgate.net These typically include a protonable basic amine, which forms a key ionic interaction in the binding site, and a hydrophobic aromatic region. nih.gov These two features are connected by a flexible linker of a specific length, which allows the molecule to adopt the correct conformation for binding. researchgate.net

The this compound structure provides these core pharmacophoric elements:

Basic Amine: The terminal primary amine is readily protonated at physiological pH.

Hydrophobic Region: The phenyl ring serves as a hydrophobic anchor.

Flexible Linker: The five-carbon chain provides conformational flexibility and spatial separation between the amine and phenyl groups.

Molecular docking studies on similar H3R antagonists predict that these molecules bind in a pocket formed by several transmembrane helices of the receptor. researchgate.net The design of new compounds is therefore guided by optimizing the fit within this pocket, using the phenoxyalkylamine skeleton as a template.

Exploration of Structure-Activity Relationships (SAR) within Phenoxyalkylamine-Derived Analogues

Derivatization Strategies for Bioactive Compound Development

The chemical reactivity of this compound, particularly its primary amine, makes it a useful tool for derivatization, enabling the synthesis of more complex bioactive molecules.

Berberine (B55584) is a natural isoquinoline (B145761) alkaloid with a range of pharmacological effects, but its clinical use can be limited by low bioavailability. mdpi.com A common strategy to overcome this is the synthesis of berberine derivatives, particularly through modification at the 9-position of its isoquinoline core. mdpi.comebi.ac.uk Introducing substituents at this position has been shown to enhance biological activity, including hypoglycemic and anticancer effects. mdpi.comnih.gov

The lowest effective doses for some berberine derivatives have been reported for a series of 9-N-substituted compounds. mdpi.com this compound can be used as a reagent in this derivatization strategy. The primary amine of this compound can act as a nucleophile, reacting with an activated berberine precursor (such as berberrubine (B190655) or a 9-O-aryl substituted berberine) to form a 9-N-substituted berberine derivative. beilstein-journals.org This introduces a flexible, lipophilic phenoxypentylamino side chain, which can potentially improve the compound's pharmacokinetic profile and interaction with biological targets. A series of 9-O-substituted berberine derivatives have also been synthesized, demonstrating the versatility of modifying this position. preprints.org

Peptide-based therapeutics are of growing interest, but they often suffer from poor stability and cell permeability. Chemical modification and conjugation are key strategies to enhance their properties. biosynth.comlifetein.com The conjugation of functional molecules to peptides can improve their stability, solubility, and bioavailability. abyntek.comnih.gov

The primary amine of this compound provides a reactive handle for covalent attachment to peptides. Using standard peptide coupling chemistry, the amine can form a stable amide bond with a carboxylic acid group on a peptide, such as the C-terminus or the side chain of aspartic acid or glutamic acid. mdpi.com This process, known as conjugation, attaches the phenoxypentyl moiety to the peptide. nih.gov This modification can serve several purposes, including:

Altering Pharmacokinetics: Similar to how PEGylation shields peptides from degradation, attaching other molecular entities can improve stability and circulation time. lifetein.com

Introducing a Targeting Moiety: The phenoxy group could potentially act as a simple aromatic ligand to guide the peptide to a specific binding site.

Common conjugation techniques such as amide coupling, which are widely used for attaching molecules to peptides, are directly applicable to this compound. abyntek.com

Precursor in the Synthesis of Azetidinone Derivatives for Research

Azetidin-2-ones, commonly known as β-lactams, are a significant class of heterocyclic compounds in medicinal chemistry, most famously represented by penicillin and cephalosporin (B10832234) antibiotics. chemijournal.comsciencescholar.us The synthesis of novel azetidinone derivatives is a continuous effort in the search for new bioactive molecules. rsc.org Primary amines are fundamental starting materials for one of the most common methods of β-lactam synthesis, the Staudinger cycloaddition, discovered by Hermann Staudinger in 1907. organic-chemistry.orgwikipedia.org

The synthetic route would conceptually involve two main steps:

Imine Formation: this compound would first react with a selected aldehyde (e.g., benzaldehyde) to form a Schiff base, which is a type of imine. This reaction is a condensation where a molecule of water is eliminated. chemijournal.comsciencescholar.us

Cycloaddition: The resulting imine is then reacted with a ketene (B1206846). Ketenes are highly reactive and are typically generated in situ, for example, by the dehydrohalogenation of an acyl chloride (like chloroacetyl chloride) using a non-nucleophilic base such as triethylamine (B128534) (TEA). mdpi.comscispace.com The ketene then undergoes a cycloaddition reaction with the imine to form the four-membered azetidinone ring. nih.gov

The stereochemistry of the final β-lactam product (whether cis or trans) is influenced by the specific substituents on the imine and the ketene, as well as the reaction conditions. organic-chemistry.orgnih.gov

Table 1: Theoretical Staudinger Synthesis of an Azetidinone Derivative from this compound

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Intermediate | Reactant 3 (Ketene Precursor) | Product (Azetidinone Derivative) |

| This compound | Benzaldehyde | (E)-N-benzylidene-5-phenoxypentan-1-amine (Schiff Base/Imine) | Chloroacetyl chloride / Triethylamine | 3-chloro-1-(5-phenoxypentyl)-4-phenylazetidin-2-one |

Methodological Approaches for Modifying Solubilities of Derived Compounds forin vitroResearch

The aqueous solubility of a compound is a critical physicochemical property that significantly influences its utility in in vitro biological assays and its potential as a drug candidate. Poor solubility can hinder the reliability of assay results and complicate formulation. For derivatives synthesized from this compound, several methodological approaches can be employed to modify and improve their solubility profiles for research purposes. These strategies are broadly categorized into chemical and structural modifications.

Chemical Modifications

Chemical modification involves the introduction or alteration of functional groups to enhance the hydrophilicity of a molecule. biomedres.us This is a classic strategy for improving aqueous solubility. acs.org

Introduction of Polar Functional Groups: Attaching polar groups such as hydroxyl (-OH), carboxyl (-COOH), or additional amino (-NH₂) groups to the aromatic ring or the alkyl chain of a this compound derivative can increase its ability to form hydrogen bonds with water, thereby enhancing solubility. biomedres.usfrontiersin.org For instance, hydroxylation or carboxylation of the phenoxy group would significantly increase the polarity of the molecule.

Salt Formation: The basic nitrogen atom in the amine or a derived azetidinone structure can be protonated by reacting it with an acid to form a salt (e.g., a hydrochloride salt). These ionic salts are generally much more soluble in aqueous media than the corresponding free base. This is a very common and effective technique for ionizable drugs.

Acylation and Alkylation: Modifying the primary amine via acylation or alkylation can disrupt intermolecular hydrogen bonding in the solid state, which can lead to reduced crystallinity and improved water solubility. dovepress.com

Structural Modifications

Disruption of Molecular Planarity and Symmetry: Highly planar and symmetrical molecules tend to pack efficiently into a stable crystal lattice, which requires more energy to break apart, resulting in lower solubility. Introducing non-planar groups or creating asymmetry can disrupt this efficient packing, decrease the crystal lattice energy, and consequently improve aqueous solubility. acs.org For a derivative of this compound, this could be achieved by adding bulky substituents to the phenoxy ring.

Bioisosteric Replacement: This technique involves replacing a functional group with another group that has similar physical or chemical properties but can improve the molecule's solubility or other characteristics without negatively impacting its desired biological activity.

Table 2: Methodological Approaches to Modify Solubility of this compound Derivatives

| Approach | Specific Technique | Rationale | Conceptual Application to a this compound Derivative |

| Chemical Modification | Introduction of Polar Groups | Increases hydrogen bonding potential with water. biomedres.us | Add a hydroxyl (-OH) or carboxyl (-COOH) group to the phenyl ring. |

| Salt Formation | The ionic form of the molecule is generally more water-soluble than the neutral form. | React the basic nitrogen atom with an acid like HCl to form a hydrochloride salt. | |

| Structural Modification | Disruption of Planarity | Reduces crystal lattice energy by preventing efficient molecular packing. acs.org | Introduce a bulky alkyl or other non-planar group to the phenyl ring. |

| Bioisosteric Replacement | Replace a lipophilic moiety with a more polar one while retaining biological function. | Replace the phenyl ring with a more polar heterocyclic ring system (e.g., pyridine). |

Theoretical and Computational Studies of 5 Phenoxypentylamine

Electronic Structure Analysis and Bonding Characterization

Electronic structure analysis aims to describe the distribution of electrons within a molecule, which dictates its chemical reactivity, physical properties, and bonding characteristics. Quantum mechanical (QM) methods are the cornerstone of such analyses.

Quantum Mechanical (QM) Calculations

Quantum Mechanical (QM) calculations employ fundamental principles of quantum mechanics to model molecular systems. These methods, ranging from ab initio approaches like Hartree-Fock (HF) and coupled-cluster (CC) theories to semi-empirical methods, solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule kallipos.grpeerj.comwikipedia.orgwikipedia.org. For 5-Phenoxypentylamine, QM calculations would provide a detailed understanding of:

Molecular Orbitals: The energies and spatial distributions of molecular orbitals (HOMO and LUMO), which are crucial for predicting electronic transitions and reactivity.

Bond Properties: Precise bond lengths, bond angles, and torsional angles, contributing to the characterization of its molecular geometry.

Vibrational Frequencies: Calculations of vibrational modes, which can be compared to experimental Infrared (IR) or Raman spectra for structural validation.

These calculations offer a foundational understanding of the molecule's inherent electronic nature, which influences all its chemical interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a highly popular and efficient method in computational chemistry due to its balance between accuracy and computational cost kallipos.grpeerj.comechemcom.comresearchgate.nethku.hknih.govmdpi.comsouthampton.ac.uk. DFT methods approximate the many-electron wavefunction by focusing on the electron density, which is a function of only three spatial coordinates. Common DFT approaches involve using various exchange-correlation functionals (e.g., B3LYP, M06-2X, wB97XD) in conjunction with different basis sets (e.g., 6-31G*, 6-311++G(d,p)) peerj.comnih.govmdpi.com.

Applying DFT to this compound would typically involve:

Geometry Optimization: Finding the most stable three-dimensional structure of the molecule by minimizing its total energy.

Electronic Property Calculations: Determining properties such as ionization potentials, electron affinities, HOMO-LUMO energy gaps, and molecular electrostatic potentials.

Spectroscopic Prediction: Calculating IR and NMR spectra to aid in experimental characterization.

These calculations are instrumental in predicting how this compound might interact with other molecules or respond to external stimuli.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of molecules, as well as their interactions with their environment.

Conformational Analysis and Energetic Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds, and the relative energies associated with these arrangements lumenlearning.comscribd.comwikipedia.orgchemistrysteps.com. For flexible molecules like this compound, which possesses a pentyl chain, multiple conformers can exist. Computational methods, including molecular mechanics and molecular dynamics (MD) simulations, are employed to map these "energetic landscapes" and identify the most stable conformers kallipos.grnih.govwikipedia.org.

Studies on similar phenoxyalkylamines have investigated their conformational preferences, noting variations in key distances, such as the N--O distance, which can influence biological activity or chemical behavior nih.gov. These analyses reveal the preferred orientations of the phenoxy group and the amine terminus relative to the alkyl chain, providing a deeper understanding of the molecule's three-dimensional structure and its potential for specific interactions.

| Conformer Type | Relative Energy (kcal/mol) | Key Distances (e.g., N-O) |

| Stable Conformer 1 | 0.0 | [Specific value] |

| Stable Conformer 2 | 1.2 | [Specific value] |

| Less Stable Conformer | 3.5 | [Specific value] |

Note: The data presented in this table is illustrative, based on typical findings in conformational analysis studies of similar flexible molecules, as specific quantitative data for this compound was not detailed in the provided search snippets.

Investigation of Intermolecular Interactions in Model Systems

Understanding how this compound interacts with its surroundings—be it solvent molecules, other reactants, or surfaces—is critical for predicting its behavior. Computational methods, including QM and MD simulations, are used to characterize these intermolecular interactions mdpi.comresearchgate.netnih.gov. These studies can elucidate the nature and strength of forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

For this compound, such investigations would focus on how the phenoxy group (with its π-system) and the amine group (as a hydrogen bond acceptor or donor) participate in interactions. This is particularly relevant when studying its solubility, its binding to targets, or its behavior in solution.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry plays a vital role in dissecting the step-by-step pathways of chemical reactions, identifying transition states, intermediates, and activation energies hku.hkorientjchem.orgrsc.orgsmu.eduethz.chmpg.de. For this compound, computational studies could explore its reactivity, such as the nucleophilicity of its amine group in acylation or alkylation reactions, or potential reactions involving the ether linkage under specific conditions.

While direct computational studies detailing reaction mechanisms specifically for this compound were not extensively found, its role as a reactant in synthetic chemistry is documented researchgate.net. For instance, in the synthesis of berberine (B55584) derivatives, this compound was reacted with berberine. The resulting product exhibited characteristic IR absorption bands, indicative of the functional groups present.

| IR Absorption Bands (cm⁻¹) | Assignment (Probable) |

| 3444 | N-H stretch (amine) |

| 2938, 2856 | C-H stretch (aliphatic) |

| 1632, 1598, 1507, 1479 | C=C stretch (aromatic) |

| 860 | C-H bend (aromatic) |

Note: These IR absorption bands are reported for a product formed using this compound in a synthesis researchgate.net, providing indirect evidence of functional groups that would be present in or influenced by the reactant.

By employing computational methods, researchers could model potential reaction pathways, predict rate constants, and understand how structural modifications might influence the reactivity of this compound in various chemical transformations.

Compound List:

this compound

Transition State Theory and Reaction Pathway Analysis

Transition State Theory (TST) provides a fundamental framework for understanding the kinetics of chemical reactions by analyzing the transition state, a critical, high-energy, and unstable configuration that molecules must pass through to transform from reactants to products solubilityofthings.comumn.edulibretexts.org. This theory posits that the rate of a reaction is determined by the concentration of these activated complexes and the energy barrier, known as the activation energy (Ea), that separates reactants from products solubilityofthings.comumn.edulibretexts.org. By mapping the potential energy surface (PES) of a reaction, researchers can delineate reaction pathways, identify key intermediates, and characterize the precise geometry of the transition state umn.edunumberanalytics.com.

The application of TST is crucial in various chemical disciplines, including rational drug design, where understanding molecular transformations at the transition state can inform the development of more effective therapeutic agents solubilityofthings.com. In catalysis, TST aids in optimizing catalyst performance by identifying ways to lower activation energies and stabilize transition states, thereby accelerating reaction rates solubilityofthings.comnumberanalytics.com. Furthermore, in complex biological systems, TST helps elucidate enzyme mechanisms, as enzymes often achieve remarkable rate accelerations by exhibiting a higher affinity for the transition state compared to their substrates elifesciences.org. For a compound like this compound, detailed reaction pathway analysis using computational methods such as Density Functional Theory (DFT) would allow for the identification of transition states and the elucidation of kinetic parameters governing its synthesis or subsequent reactions umn.edunumberanalytics.com.

Prediction of Regioselectivity and Stereoselectivity in Syntheses

The selective formation of specific constitutional isomers (regioselectivity) or stereoisomers (stereoselectivity) is paramount in organic synthesis, particularly for the efficient production of complex molecules such as pharmaceuticals masterorganicchemistry.com. Regioselectivity refers to the preference for a reaction to occur at one site over another within a molecule, while stereoselectivity describes the preference for the formation of one stereoisomer over others masterorganicchemistry.com. These selectivities are intrinsically linked to the reaction mechanism and the specific electronic and steric properties of the substrate masterorganicchemistry.com.

Computational chemistry offers powerful predictive capabilities for these selectivity challenges. For instance, quantum mechanics (QM)-based workflows have been developed to predict regioselectivity in reactions like C–H activation, often mediated by directing groups beilstein-journals.orgbeilstein-journals.org. These methods employ hierarchical quantum calculations to map potential reaction sites and identify the most favorable pathways, considering mechanisms such as concerted metal deprotonation (CMD) beilstein-journals.orgbeilstein-journals.org. Such computational approaches can achieve high accuracy and significantly outperform traditional models in terms of speed and predictive power, thereby enhancing chemical synthesis planning and accelerating the design of novel synthetic routes beilstein-journals.orgbeilstein-journals.org. While specific computational predictions for the synthesis of this compound are not detailed in the reviewed literature, these QM-based methodologies represent the state-of-the-art for anticipating regiochemical and stereochemical outcomes in organic transformations.

Application of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) in Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are indispensable in silico tools used in rational drug design and chemical research researchgate.netacs.orgnih.gov. These methods establish empirical correlations between the chemical structure of molecules and their biological activities or physicochemical properties, respectively researchgate.netacs.orgnih.gov. By analyzing a series of compounds and their associated data, QSAR/QSPR models can predict the activity or properties of new, untested molecules, thereby guiding optimization efforts and reducing the need for extensive experimental screening researchgate.netnih.gov.

Studies on phenoxyalkylamine derivatives have demonstrated the utility of these approaches. For example, a 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) study was conducted on a series of phenoxyalkylamines, including DDPH and its analogues, investigating their efficacy as α1-adrenoceptor antagonists researchgate.net. This research yielded a predictive model with a cross-checking regression coefficient (Q²) of 0.457 and a non-cross-checking regression coefficient (R²) of 0.953, with a Standard Error of Estimate (SEE) of 0.208 researchgate.net. These parameters indicate that steric field factors played a more significant role than electrostatic factors in determining the antagonist activity for this class of compounds, providing valuable insights for the design of novel α1-adrenoceptor antagonists researchgate.net. Such QSAR/QSPR analyses are vital for understanding how structural modifications influence molecular behavior and are widely applied across various chemical and pharmaceutical domains acs.orgnih.govnih.gov.

Data Table 1: QSAR Model Performance for Phenoxyalkylamine Analogues

| Study Focus | Method | Cross-checking Regression Coefficient (Q²) | Non-cross-checking Regression Coefficient (R²) | Standard Error of Estimate (SEE) |

| α1-adrenoceptor antagonist activity of phenoxyalkylamine analogues (DDPH) | 3D-QSAR (CoMFA) | 0.457 | 0.953 | 0.208 |

Machine Learning Approaches in Predictive Chemistry for Phenoxyalkylamine Derivatives

Machine Learning (ML) has emerged as a transformative force in predictive chemistry, enabling the development of sophisticated models capable of learning complex relationships between molecular structure and properties or activities chemrxiv.orgchemrxiv.orgnih.gov. ML algorithms can process large datasets and identify subtle patterns that might be missed by traditional methods, making them ideal for virtual screening, property prediction, and the optimization of chemical synthesis chemrxiv.orgchemrxiv.orgnih.govmdpi.com. For phenoxyalkylamine derivatives, ML approaches offer significant potential in accelerating the discovery and development process.

Studies on diverse chemical classes have showcased the power of ML. For instance, models developed to predict the redox potentials of phenazine (B1670421) derivatives, utilizing various molecular features (2D, 3D, and molecular fingerprints), have achieved excellent performance, with coefficients of determination (R²) exceeding 0.98 chemrxiv.orgchemrxiv.org. These models also reported low Mean Squared Error (MSE) values (e.g., < 0.008 V²) and Mean Absolute Error (MAE) values (e.g., < 0.07 V), highlighting their predictive accuracy and efficiency chemrxiv.orgchemrxiv.org. Similarly, ML has been applied to predict anticancer activity by analyzing docking scores, employing models like K Nearest Neighbour (KNN) nih.gov. The general applicability of these techniques suggests that ML can be effectively employed to predict various properties, optimize synthetic routes, or identify potential biological activities for this compound and its analogues. Furthermore, ML is also being integrated into theoretical frameworks like Transition State Theory to improve the prediction of potential energy surfaces and the identification of transition states numberanalytics.com.

Data Table 2: Representative Machine Learning Model Performance in Chemical Property Prediction

| Application Example | ML Models Used | Features Used | R² (Coefficient of Determination) | MSE (Mean Squared Error) | MAE (Mean Absolute Error) |

| Prediction of Redox Potentials of Phenazine Derivatives | Various linear and non-linear models | 2D, 3D, Molecular Fingerprints | > 0.98 | < 0.008 V² | < 0.07 V |

| Prediction of Anticancer Activity | K Nearest Neighbour (KNN) via EDock-ML server | Multiple docking scores to structural ensembles | (Not specified in source) | (Not specified in source) | (Not specified in source) |

Analytical Methodologies for Characterization of 5 Phenoxypentylamine and Its Derivatives in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular structure of 5-phenoxypentylamine by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the structure of this compound.

¹H NMR: This technique reveals the different types of protons in the molecule and their connectivity. For this compound, one would expect signals corresponding to the aromatic protons of the phenoxy group, typically appearing as multiplets in the δ 6.8-7.4 ppm range. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) would likely resonate as a triplet around δ 3.9-4.1 ppm. The methylene protons adjacent to the amine group (-CH₂-NH₂) would appear as a triplet in the δ 2.6-2.8 ppm region. The internal methylene protons of the pentyl chain would resonate as complex multiplets between δ 1.3-1.7 ppm. The primary amine protons (-NH₂) are expected to appear as a broad singlet with a variable chemical shift (δ 1-3 ppm), which is exchangeable with deuterium (B1214612) oxide (D₂O) acs.orghmdb.ca.

¹³C NMR: This method provides information about the carbon skeleton. The aromatic carbons of the phenoxy group would be observed in the δ 114-159 ppm range, with the carbon directly bonded to oxygen typically shifted downfield. The aliphatic carbons would show distinct signals: the carbon adjacent to the ether oxygen (~δ 67-70 ppm), the carbon adjacent to the amine group (~δ 40-45 ppm), and the internal methylene carbons (~δ 23-30 ppm) acs.org.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule by detecting characteristic vibrational frequencies. For this compound:

The primary amine group (-NH₂) typically shows N-H stretching vibrations in the region of 3300-3500 cm⁻¹, often appearing as a double peak due to symmetric and asymmetric stretching chemguide.co.uk.

C-H stretching vibrations for aliphatic segments are expected around 2850-2960 cm⁻¹, while aromatic C-H stretching occurs slightly higher, around 3000-3100 cm⁻¹ chemguide.co.uklibretexts.org.

The C-O stretching vibration of the ether linkage is a strong band, usually found in the 1000-1300 cm⁻¹ range chemguide.co.uk.

The aromatic ring system will exhibit C=C stretching vibrations between 1450-1600 cm⁻¹ libretexts.org.

The N-H bending vibration of the primary amine is typically observed around 1550-1650 cm⁻¹ libretexts.org. The presence of hydrogen bonding can influence the O-H and N-H stretching bands, often causing them to broaden and shift to lower wavenumbers ksu.edu.saupi.edu.

UV-Visible (UV-Vis) Spectroscopy: The phenoxy group, with its aromatic ring, contains a chromophore that absorbs UV light. UV-Vis spectroscopy can be used to detect the presence of the aromatic system and to quantify the compound if it has a sufficiently strong absorption in the UV-Vis range. The absorption maximum (λmax) is typically observed in the UV region, often around 210-280 nm for simple aromatic ethers, depending on substituents and conjugation chemguide.co.ukshimadzu.com.

Mass Spectrometry (MS): Mass spectrometry is vital for determining the molecular weight and providing structural information through fragmentation patterns.

The molecular ion peak (M⁺) will correspond to the molecular weight of this compound (C₁₁H₁₇NO).

Fragmentation patterns can reveal the structure. Common fragmentation pathways for amines include alpha-cleavage, where a bond adjacent to the nitrogen atom breaks, forming a stable iminium ion libretexts.orgorgchemboulder.com. For this compound, cleavage of the C-O bond in the ether linkage or fragmentation of the pentyl chain are also anticipated. For instance, fragments related to the phenoxy moiety (e.g., C₆H₅O⁺) and the pentylamine moiety (e.g., CH₂(NH₂)⁺) might be observed dtic.mil.

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are essential for separating mixtures, assessing the purity of synthesized compounds, and isolating specific derivatives.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for determining the purity of this compound and its derivatives.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water/acetonitrile (B52724) or water/methanol). The amine group's basicity might necessitate the use of buffers or ion-pairing agents in the mobile phase to ensure good peak shape and reproducible retention times. Detection is typically performed using a UV-Vis detector, leveraging the absorbance of the phenoxy group nih.govtorontech.comresearchgate.netresearchgate.net.

Isolation of Derivatives: HPLC can be used in preparative mode to isolate specific derivatives of this compound from reaction mixtures or to purify synthesized compounds.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds.

Purity Assessment: If this compound is sufficiently volatile and stable under GC conditions, it can be analyzed using GC. A capillary column with a suitable stationary phase (e.g., a phenyl-methylpolysiloxane phase like DB-5 or Zebron ZB-5PLUS) would be appropriate sigmaaldrich.comphenomenex.com. Detection can be achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for enhanced identification capabilities orgchemboulder.commeasurlabs.com. Derivatization of the amine group might be considered to improve volatility and peak shape.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state.

Process: This technique involves growing single crystals of this compound or its derivatives. Common methods for crystal growth include slow evaporation of solvent, vapor diffusion, slow cooling, or liquid surface diffusion crystalpharmatech.com. Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

Future Research Directions and Unexplored Avenues for 5 Phenoxypentylamine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research could explore catalytic methods that reduce the need for stoichiometric reagents, thereby improving atom economy. For instance, the direct amination of phenoxy-functionalized alcohols or halides, or the reductive amination of phenoxy-pentanal, could be investigated using highly selective and recyclable catalysts. The development of one-pot synthesis strategies, where multiple transformations occur sequentially without isolation of intermediates, would also contribute to greater efficiency and sustainability. Investigating biocatalytic or organocatalytic routes could offer milder reaction conditions and reduced environmental impact compared to traditional metal-catalyzed processes nih.gov.

A hypothetical data table illustrating potential improvements in synthetic routes could include:

| Reaction Step | Current Method (Example) | Atom Economy (%) | Reagents | Proposed Greener Method | Atom Economy (%) | Reagents |

| Step 1 | Halogenation/Substitution | 60 | SOCl2, NaNH2 | Direct Amination | 90 | Catalytic NH3 source |

| Step 2 | Alkylation | 70 | Phenol (B47542), Alkyl Halide | Etherification via Catalysis | 95 | Phenol, Alcohol, Catalyst |

| Overall | Multi-step synthesis | < 50 | Various | One-pot Catalytic Route | > 75 | Optimized Catalysts |

Potential Applications as a Precursor in Advanced Materials Science Research

The bifunctional nature of 5-phenoxypentylamine, with its amine and phenoxy groups, suggests its potential as a versatile building block or precursor in the field of advanced materials science . The primary amine group can readily participate in polymerization reactions, such as polycondensation or addition polymerization, to form polyamides, polyurethanes, or epoxy resins. The phenoxy moiety can impart desirable properties like thermal stability, rigidity, and specific electronic or optical characteristics to the resulting materials.

Research could investigate the incorporation of this compound into novel polymer architectures, such as dendrimers, block copolymers, or cross-linked networks. Its use as a monomer or co-monomer in the synthesis of functional polymers for applications in coatings, adhesives, composites, or membranes warrants exploration. Furthermore, the amine group could be utilized for surface modification of materials, enabling the attachment of other functional molecules or the creation of tailored interfaces. Studies into its potential as a precursor for organic electronic materials or stimuli-responsive polymers could also yield significant advancements.

A potential data table summarizing material properties derived from this compound could look like this:

| Polymer Type | Monomer/Precursor | Key Properties | Potential Applications |

| Polyamide | This compound + Dicarboxylic Acid | High tensile strength, thermal stability | Engineering plastics, fibers |

| Polyurethane | This compound + Diisocyanate | Flexibility, chemical resistance | Coatings, foams, elastomers |

| Epoxy Resin | This compound (as curing agent) | High adhesion, mechanical strength, chemical resistance | Adhesives, composites, protective coatings |

| Functionalized Polymer | Grafted onto polymer backbone | Tunable solubility, specific binding sites | Drug delivery, sensors |

Deeper Mechanistic Understanding of its Reactivity via Advanced Spectroscopic Methods

A comprehensive understanding of the reaction mechanisms involving this compound is crucial for optimizing its transformations and predicting its behavior in complex chemical environments. The application of advanced spectroscopic methods can provide invaluable insights into reaction pathways, intermediate structures, and transition states researchgate.net. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Raman spectroscopy can be employed to monitor reactions in real-time and elucidate reaction kinetics and mechanisms.

For instance, in situ NMR or IR spectroscopy could be used to track the consumption of reactants and the formation of products, identifying transient intermediates. Advanced MS techniques, like electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), can help in characterizing reaction products and by-products, and potentially identifying reactive intermediates. Computational chemistry, coupled with spectroscopic data, can further refine mechanistic models. Studying the reactivity of the amine group in nucleophilic substitution, addition, or condensation reactions, as well as the stability and potential cleavage of the phenoxy ether linkage under various conditions, would be particularly beneficial.

A conceptual table for mechanistic studies might detail experimental observations:

| Reaction Type | Spectroscopic Method | Observed Intermediate(s) | Proposed Mechanism Step | Rate-Determining Step |

| Acylation | In situ FT-IR | Amide carbonyl stretch | Nucleophilic attack of amine on acyl chloride | Amine addition to carbonyl |

| Alkylation | NMR | N-alkylated amine | SN2 reaction of amine with alkyl halide | Halide displacement |

| Ether Cleavage | GC-MS | Phenol, Pentylamine | Acid-catalyzed cleavage of C-O bond | Protonation of ether oxygen |

Expansion of Computational Design and Prediction Capabilities for Novel Analogues

Computational design and predictive modeling offer powerful tools for exploring chemical space and identifying promising new analogues of this compound with tailored properties biorxiv.orgnih.govbiorxiv.org. Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and cheminformatics approaches can be utilized to predict the biological activity, material properties, or reactivity of hypothetical derivatives. By systematically varying substituents on the phenyl ring or altering the alkyl chain length, researchers can computationally screen a vast library of potential analogues.

Machine learning algorithms can be trained on existing data to predict the efficacy of new designs, accelerating the discovery process. For example, models could be developed to predict the binding affinity of analogues to specific biological targets, their thermal decomposition temperatures, or their solubility in different solvents. This approach can guide experimental synthesis efforts towards the most promising candidates, saving time and resources. The development of predictive models for synthetic feasibility and atom economy for these novel analogues would also be a valuable research direction.

An example of a data table for computational design could outline predicted properties of analogues:

| Analogue ID | Phenyl Substitution | Alkyl Chain Length | Predicted Solubility (mg/mL) | Predicted Thermal Stability (°C) | Predicted Reactivity Index |

| 5-POPA-Me | 4-Methoxy | 5 | 15.2 | 280 | 0.85 |

| 5-POPA-Cl | 4-Chloro | 5 | 8.1 | 310 | 0.78 |

| 5-POPA-F | 4-Fluoro | 5 | 9.5 | 305 | 0.80 |

| 5-POPA-5-OH | Phenyl | 5-hydroxy | 25.5 | 255 | 0.92 |

Exploration of its Role in Emerging Catalysis Research

The presence of a basic amine group and an aromatic ether moiety suggests that this compound could find applications in emerging catalysis research nih.govlidsen.comosti.gov. Amines are known to act as organocatalysts, ligands for transition metal catalysts, or bases in various catalytic cycles. The phenoxy group could influence the electronic and steric properties of the molecule, potentially tuning its catalytic activity or its coordination behavior with metal centers.

Research could investigate this compound as a ligand in homogeneous catalysis, particularly in reactions catalyzed by transition metals like palladium, gold, or nickel. Its potential as a chiral ligand, if synthesized in enantiomerically pure form, could be explored for asymmetric catalysis. Furthermore, the amine group could be functionalized to create more complex catalytic structures, such as N-heterocyclic carbenes (NHCs) or metal-organic frameworks (MOFs) incorporating the phenoxy-pentylamine motif. Its utility in electrocatalysis or photocatalysis, perhaps as a component in a redox-active system, also represents an exciting frontier.

A hypothetical table for catalytic applications might list potential catalytic systems:

| Catalytic Application | Catalyst System (Metal + Ligand) | Reaction Type | Proposed Role of this compound | Expected Outcome |

| C-C Coupling | Pd(0) + this compound | Suzuki-Miyaura | Ligand for Pd | Improved activity/selectivity |

| Oxidation | Au(I) + this compound | Alkyne hydration | Ligand for Au | Enhanced rate/yield |

| Organocatalysis | None (this compound only) | Michael Addition | Brønsted base catalyst | Stereoselective product formation |

| Electrocatalysis | Ni complex with functionalized this compound | Hydrogen Evolution | Pendant amine directing proton transfer | Efficient H2 production |

Compound Name Table:

| Chemical Name |

| This compound |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.